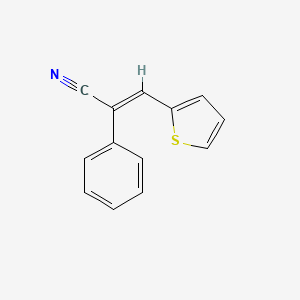![molecular formula C16H11ClN2O B7795035 (4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B7795035.png)
(4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Chemical Identifier (CID) 5951215 is a chemical entity with significant importance in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and vary depending on the desired purity and application, general methods include:
Reaction with Phosgene: One common method involves the reaction of phosgene with imidazole under anhydrous conditions.
Microwave-Assisted Reactions: Advanced techniques such as microwave-assisted reactions are also employed to enhance reaction rates and yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in these processes to avoid contamination and ensure the compound’s efficacy in its applications.
化学反应分析
Types of Reactions
(4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often involve halogens or other nucleophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more stable, reduced forms of the compound.
科学研究应用
(4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: This compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of (4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds to (4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one include other imidazole derivatives and compounds with similar functional groups. Examples include:
Carbonyldiimidazole: Known for its use in peptide synthesis and other organic reactions.
Imidazole: A basic structure that forms the backbone of many biologically active compounds.
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties, diverse reactivity, and wide range of applications make it a valuable subject of study and utilization in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
(4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-11-5-7-12(8-6-11)18-19-15-9-10-16(20)14-4-2-1-3-13(14)15/h1-10,18H/b19-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEZNTLMHYVBLK-XDJHFCHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=O)C=CC(=NNC3=CC=C(C=C3)Cl)C2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=O)C=C/C(=N\NC3=CC=C(C=C3)Cl)/C2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B7794972.png)
![2-({5-Methyl-2-[(methylamino)sulfonyl]phenyl}sulfanyl)benzoic acid](/img/structure/B7794978.png)

![4-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B7795003.png)


![2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B7795027.png)


![2,6-Ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B7795051.png)
![1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione](/img/structure/B7795054.png)


